Leucyl-leucyl-tyrosine

Descripción general

Descripción

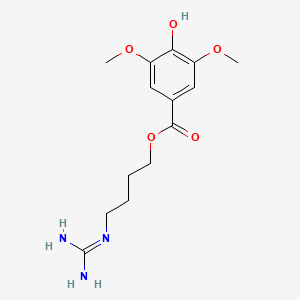

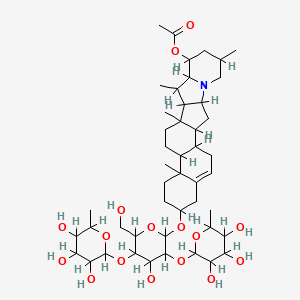

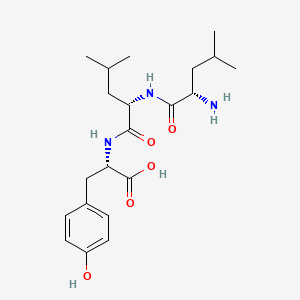

Leucyl-leucyl-tyrosine is a dipeptide composed of leucine and tyrosine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects . Leucine, an essential branched-chain amino acid (BCAA) in animal nutrition, is usually one of the most abundant amino acids in high-quality protein foods .

Synthesis Analysis

By simulating the structure of Leu-AMP, an intermediate of tRNA synthesis, 26 leu-arylamine derivatives were designed and synthesized by retaining leucine and replacing adenosine phosphate with amido-substituted aniline . All compounds were designed under the guidance of computer-aided drug design .Molecular Structure Analysis

The crystal structure of a tripeptide, glycyl-L-leucyl-L-tyrosine, has been determined . The crystals belong to the triclinic system, space group PI, with two crystallographically independent molecules in a unit cell . The structure was solved by direct methods and refined to an R-index of 0.08 .Chemical Reactions Analysis

Leucyl-tRNA synthetase (LeuRS) produces error-free leucyl-tRNALeu by coordinating translocation of the 3′ end of (mis-)charged tRNAs from its synthetic site to a separate proofreading site .Physical And Chemical Properties Analysis

Leucyl-leucyl-tyrosine forms porous crystals, but does not exhibit molecular sieve effects typical of classical zeolites and biozeolites .Aplicaciones Científicas De Investigación

Adsorption Structures of Amino Acids

- Study on Amino Acid Adsorption : Research on the structures of leucine and tyrosine adsorbed on surfaces reveals insights into adsorption behaviors. These findings have implications in materials science and surface chemistry, shedding light on the interaction of amino acids with metal surfaces (Lee & Kim, 2020).

Enzymatic Activation and Inhibition

- Enzyme Activation by Peptides : Investigations into the activation of enzymes by peptides, such as the effect of certain non-substrate peptides on penicillopepsin, highlight the complex regulatory mechanisms of enzymatic reactions and potential therapeutic applications (Wang, Dorrington & Hofmann, 1974).

- Antimicrobial Compound Mechanisms : Studies on antimicrobial compounds like benzoxaboroles, which inhibit leucyl-tRNA synthetase, offer valuable insights into novel drug targets and resistance mechanisms, crucial for developing new antimicrobial therapies (Zhao et al., 2015).

Peptide Transport and Metabolism

- Peptide Transport in Organisms : Research on the specificity and regulation of peptide transport, using tripeptides like glycyl-leucyl-tyrosine, helps in understanding how organisms absorb and utilize peptides. This has implications in nutrition and pharmacology (Wolfinbarger & Marzluf, 1975).

- Dipeptidase Properties in Kidney : The study of dipeptidases, enzymes that break down dipeptides like leucyl-tyrosine, is crucial for understanding peptide metabolism in organs like the kidney, informing medical research on kidney function and diseases (Traniello & Vescia, 1964).

Peptide Synthesis and Utilization

- Enzymatic Polymerization of Peptides : The study of enzymatic polymerization of amino acids and dipeptides, including leucyl-tyrosine, opens new avenues in biotechnology for synthesizing complex biomolecules, with potential applications in drug development and materials science (Selvi et al., 2007).

Safety And Hazards

Direcciones Futuras

Leucine and its metabolites hold great promise to enhance the growth and health of animals (including humans, birds, and fish) . Leucyl-tRNA synthetase has two separate active domains: a site that catalyzes the ligation of leucine to tRNA; and a second site with an editing function, hydrolyzing wrongly bound amino acid–tRNA pairs . This provides an attractive target for antibiotic development .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(10-13(3)4)20(27)24-18(21(28)29)11-14-5-7-15(25)8-6-14/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNNZELZXFXXJQ-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942525 | |

| Record name | N-{2-[(2-Amino-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leucyl-leucyl-tyrosine | |

CAS RN |

20368-24-5 | |

| Record name | Leucylleucyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20368-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucyl-leucyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020368245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.